REACTION_CXSMILES
|
[C:1]1([O:11][CH2:12][C:13]([OH:15])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[O:11]1[CH2:12][C:13](=[O:15])[C:2]2[CH:3]=[CH:4][C:5]3[C:10]([C:1]1=2)=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:2.3.4.5|
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C(C1)=O)C=CC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |